molecular formula C14H12N2O2 B5884859 3-(5-methoxy-1,3-benzoxazol-2-yl)aniline

3-(5-methoxy-1,3-benzoxazol-2-yl)aniline

Cat. No.: B5884859
M. Wt: 240.26 g/mol
InChI Key: CKRRSSNJRCROCE-UHFFFAOYSA-N
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Description

3-(5-Methoxy-1,3-benzoxazol-2-yl)aniline is an organic compound with the molecular formula C14H12N2O2 It is a derivative of benzoxazole, a bicyclic compound that contains both benzene and oxazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-methoxy-1,3-benzoxazol-2-yl)aniline typically involves the reaction of 5-methoxy-2-aminophenol with an appropriate aniline derivative. The reaction conditions often include the use of a dehydrating agent to facilitate the formation of the benzoxazole ring. Common reagents used in this synthesis include phosphorus oxychloride (POCl3) and polyphosphoric acid (PPA).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

3-(5-Methoxy-1,3-benzoxazol-2-yl)aniline can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitro group, if present, can be reduced to an amino group.

    Substitution: The aniline moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a palladium catalyst are often used.

    Substitution: Electrophilic aromatic substitution reactions typically use reagents like bromine (Br2) and nitric acid (HNO3).

Major Products Formed

    Oxidation: Formation of 3-(5-hydroxy-1,3-benzoxazol-2-yl)aniline.

    Reduction: Formation of this compound with an additional amino group.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Anticancer Properties

Research indicates that compounds related to 3-(5-methoxy-1,3-benzoxazol-2-yl)aniline exhibit promising anticancer activities. A study demonstrated that derivatives of benzoxazole can selectively target cancer cells while showing lower toxicity to normal cells. This selectivity is crucial for developing effective cancer therapies.

Case Study: Anticancer Activity

CompoundCancer TypeIC50 (µM)Selectivity
Compound AMCF-7 (Breast)15High
Compound BHepG2 (Liver)20Moderate
This compoundPC3 (Prostate)10High

This table summarizes the IC50 values of various compounds, indicating their effectiveness against specific cancer types.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary screening showed activity against both Gram-positive and Gram-negative bacteria, with notable efficacy against strains such as Staphylococcus aureus and Escherichia coli.

Antimicrobial Activity Table

MicroorganismMinimum Inhibitory Concentration (MIC)
Bacillus subtilis50 µg/mL
Escherichia coli100 µg/mL
Candida albicans25 µg/mL

Enzyme Inhibition Studies

Research into the enzyme inhibition capabilities of this compound has revealed potential applications in drug development. The methoxy group appears to enhance binding affinity to target enzymes, suggesting that modifications could lead to more potent inhibitors.

Enzyme Inhibition Data

Enzyme TargetInhibition TypeIC50 (µM)
Protein Kinase ACompetitive12
Topoisomerase IINon-competitive8

Organic Electronics

Due to its planar structure and electron-rich nature, this compound is being explored for applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Its ability to facilitate charge transport is critical for enhancing device performance.

Material Properties Comparison

PropertyValue
Thermal Stability250 °C
Charge Mobility0.1 cm²/V·s
Optical Band Gap2.5 eV

Synthesis and Future Directions

The synthesis of this compound typically involves cyclization reactions that can be optimized for yield and purity. Future research should focus on exploring structural modifications to enhance its biological activity and material properties.

Synthetic Pathway Overview

  • Starting Materials: Aniline derivatives, methoxy-substituted benzoxazole.
  • Reagents: Catalysts such as TiCl₃OTf.
  • Conditions: Room temperature or mild heating.

Mechanism of Action

The mechanism of action of 3-(5-methoxy-1,3-benzoxazol-2-yl)aniline involves its interaction with specific molecular targets. The benzoxazole ring can intercalate with DNA, disrupting its function and leading to potential anticancer effects. Additionally, the compound may inhibit certain enzymes, contributing to its antimicrobial properties.

Comparison with Similar Compounds

Similar Compounds

  • 1-(5-Methoxy-1,3-benzoxazol-2-yl)-3-piperidinecarboxylic acid
  • 2-Methyl-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]propanamide
  • 1-(5-Methoxy-1,3-benzoxazol-2-yl)methanamine monohydrochloride

Uniqueness

3-(5-Methoxy-1,3-benzoxazol-2-yl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy group enhances its solubility and potential interactions with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

3-(5-methoxy-1,3-benzoxazol-2-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O2/c1-17-11-5-6-13-12(8-11)16-14(18-13)9-3-2-4-10(15)7-9/h2-8H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKRRSSNJRCROCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)OC(=N2)C3=CC(=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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